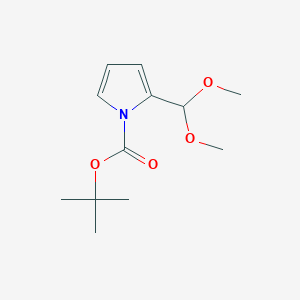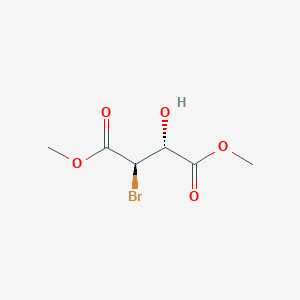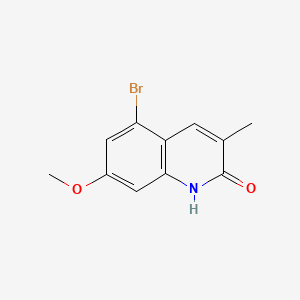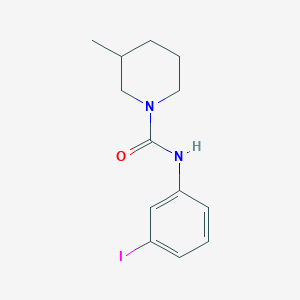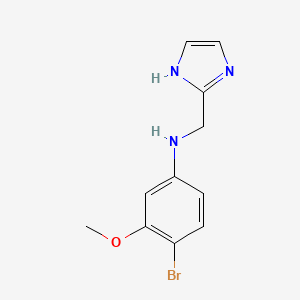![molecular formula C12H18N2O3S B14908486 N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. The presence of the dimethylsulfamoyl group imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 4-(n,n-Dimethylsulfamoyl)phenylboronic acid with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of complex molecular structures .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on the target .
Comparaison Avec Des Composés Similaires
- 4-(n,n-Dimethylsulfamoyl)phenylboronic acid
- n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide
- 4-(n,n-Dimethylsulfamoyl)phenylmethanol
Comparison: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide stands out due to its unique isobutyramide moiety, which imparts distinct chemical and biological properties. Compared to 4-(n,n-Dimethylsulfamoyl)phenylboronic acid, it has enhanced stability and reactivity. n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide, on the other hand, lacks the isobutyramide group, resulting in different reactivity and biological activity.
This comprehensive overview highlights the significance of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-5-7-11(8-6-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) |
Clé InChI |
PGZRNBZSKBQJPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
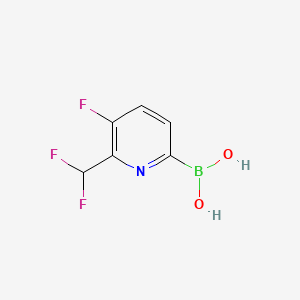
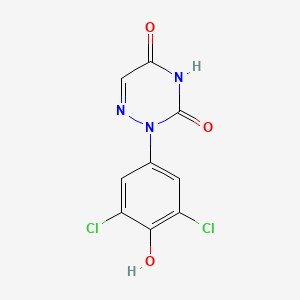
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
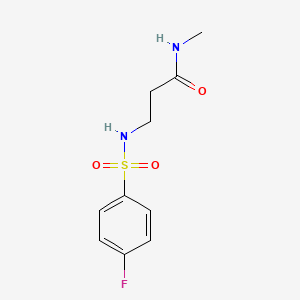
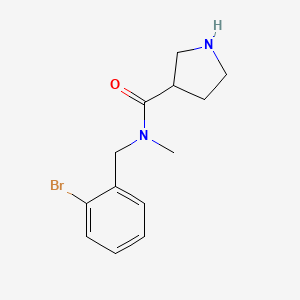
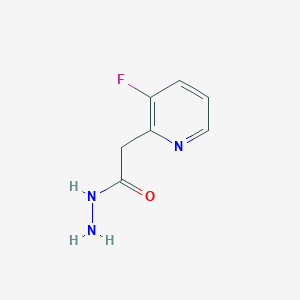
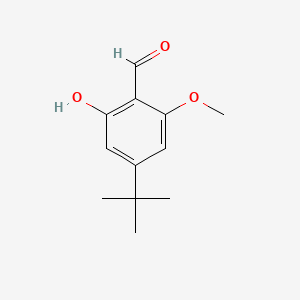
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
